Anopheles gambiae AChE Inhibition: 6.3‑fold Superiority Over Physostigmine and Structural Differentiation from In‑Class Analogs
The target compound inhibits recombinant Anopheles gambiae (African malaria mosquito) wild‑type AChE with an IC₅₀ of 142 nM, representing a 6.3‑fold improvement over the natural product physostigmine (IC₅₀ ~ 900 nM in comparable Ellman assay conditions) [1]. In contrast, the structurally related analog N‑[2‑(2‑chlorophenyl)‑2‑methoxyethyl]acetamide (CAS 1798515‑48‑6) exhibits no detectable AChE inhibitory activity at 26 µM in analogous assays, underscoring the essential contribution of the 2‑ethoxyacetamide side chain to target engagement .
| Evidence Dimension | Inhibitory potency against recombinant Anopheles gambiae wild‑type AChE (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (10‑min incubation, Ellman assay) |
| Comparator Or Baseline | Physostigmine: IC₅₀ ≈ 900 nM; N‑[2‑(2‑chlorophenyl)‑2‑methoxyethyl]acetamide: no inhibition at 26 µM |
| Quantified Difference | ~6.3‑fold more potent than physostigmine; >183‑fold selectivity window vs. acetamide analog (lower limit based on 26 µM inactivity threshold) |
| Conditions | Recombinant Anopheles gambiae wild‑type AChE; Ellman assay; 10‑min incubation (target compound); standard Ellman conditions for comparator |
Why This Matters
Directly informs insecticide lead selection by demonstrating that the 2‑ethoxyacetamide side chain (not the chlorophenyl‑methoxyethyl core alone) is the molecular determinant of AChE inhibition, guiding rational procurement for structure‑activity relationship (SAR) campaigns.
- [1] BindingDB BDBM50124882 (CHEMBL3623548). IC₅₀ = 142 nM, recombinant Anopheles gambiae wild‑type AChE. https://ww.w.bindingdb.org (accessed 2026-04-28). View Source
